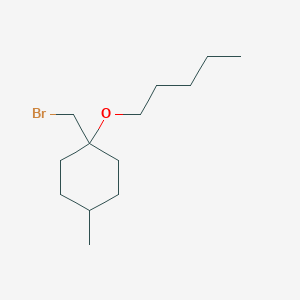
1-(Bromomethyl)-4-methyl-1-(pentyloxy)cyclohexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Bromomethyl)-4-methyl-1-(pentyloxy)cyclohexane is an organic compound characterized by a cyclohexane ring substituted with a bromomethyl group, a methyl group, and a pentyloxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Bromomethyl)-4-methyl-1-(pentyloxy)cyclohexane typically involves the bromination of a suitable precursor. One common method is the bromination of 4-methyl-1-(pentyloxy)cyclohexane using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or carbon tetrachloride at low temperatures to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques like distillation or chromatography may also be employed to achieve high-quality products.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Bromomethyl)-4-methyl-1-(pentyloxy)cyclohexane can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions (S_N2) with nucleophiles such as alkoxides, amines, or thiols, leading to the formation of new carbon-heteroatom bonds.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions (E2) to form alkenes. This typically involves the removal of a hydrogen atom and the bromine atom, resulting in the formation of a double bond.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, although these reactions are less common compared to substitution and elimination.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium alkoxides, potassium thiolates, and primary or secondary amines. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Elimination: Strong bases such as sodium ethoxide or potassium tert-butoxide are used in solvents like ethanol or tert-butanol.
Major Products
Substitution: Products depend on the nucleophile used, resulting in compounds like ethers, amines, or thioethers.
Elimination: The major product is typically an alkene formed by the removal of the bromine and a hydrogen atom from adjacent carbon atoms.
Applications De Recherche Scientifique
1-(Bromomethyl)-4-methyl-1-(pentyloxy)cyclohexane has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Material Science: The compound can be used in the preparation of polymers and advanced materials with specific properties.
Medicinal Chemistry: It may be explored for its potential biological activity and used in the design of new drugs or therapeutic agents.
Chemical Biology: The compound can be used as a probe or a building block in the study of biological systems and molecular interactions.
Mécanisme D'action
The mechanism of action of 1-(Bromomethyl)-4-methyl-1-(pentyloxy)cyclohexane in chemical reactions involves the formation of reactive intermediates such as carbocations or carbanions, depending on the reaction conditions. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the carbon center. In elimination reactions, the base abstracts a proton, leading to the formation of a double bond and the expulsion of the bromine atom.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexylmethyl Bromide: Similar in structure but lacks the pentyloxy and methyl groups.
Bromocyclohexane: Contains a bromine atom directly attached to the cyclohexane ring without additional substituents.
4-Methylcyclohexyl Bromide: Similar but lacks the pentyloxy group.
Uniqueness
1-(Bromomethyl)-4-methyl-1-(pentyloxy)cyclohexane is unique due to the presence of both a pentyloxy group and a bromomethyl group on the cyclohexane ring
Propriétés
Formule moléculaire |
C13H25BrO |
|---|---|
Poids moléculaire |
277.24 g/mol |
Nom IUPAC |
1-(bromomethyl)-4-methyl-1-pentoxycyclohexane |
InChI |
InChI=1S/C13H25BrO/c1-3-4-5-10-15-13(11-14)8-6-12(2)7-9-13/h12H,3-11H2,1-2H3 |
Clé InChI |
NSEZUXWXXXZHLH-UHFFFAOYSA-N |
SMILES canonique |
CCCCCOC1(CCC(CC1)C)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















